molecular formula C17H15N3O2S B4140107 N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B4140107
M. Wt: 325.4 g/mol
InChI Key: NYFZETTVAOFMBN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The introduction of the ethyl and nitro groups can be achieved through electrophilic aromatic substitution reactions. For instance, the ethyl group can be introduced using Friedel-Crafts alkylation, while the nitro group can be introduced using nitration reactions.

    Coupling Reactions: The final step involves coupling the substituted phenyl rings with the thiazole ring using amination reactions under appropriate conditions, such as the use of palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The phenyl rings can undergo further substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products

    Reduction: Formation of N-(4-ethylphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine.

    Substitution: Introduction of various functional groups on the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The presence of the nitro and ethyl groups can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the specific combination of the ethyl and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-12-3-7-14(8-4-12)18-17-19-16(11-23-17)13-5-9-15(10-6-13)20(21)22/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFZETTVAOFMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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